[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 256347-91-8
VCID: VC21216851
InChI: InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1
SMILES: CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C37H44O11
Molecular Weight: 664.7 g/mol

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate

CAS No.: 256347-91-8

Cat. No.: VC21216851

Molecular Formula: C37H44O11

Molecular Weight: 664.7 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate - 256347-91-8

Specification

CAS No. 256347-91-8
Molecular Formula C37H44O11
Molecular Weight 664.7 g/mol
IUPAC Name [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1
Standard InChI Key UJXWMCIQXDTSTA-CEHNVHRWSA-N
Isomeric SMILES C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Identification

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is a complex organic compound with the CAS Registry Number 256347-91-8. This compound is classified as a diterpenoid, specifically belonging to the taxane family, which represents a significant class of natural products with various biological activities . The compound features a tetracyclic core structure characteristic of taxanes, with multiple acetoxy groups and a phenylpropenoate moiety that contribute to its complex three-dimensional architecture and potential biological activity.

Chemical Properties

The compound has a molecular formula of C37H44O11 with a molecular weight of 664.7 g/mol . The structure contains four acetoxy groups at positions 2, 3, 5, and 10, as well as a phenylpropenoate ((E)-3-phenylprop-2-enoate) group attached to the tetracyclic core. This arrangement of functional groups creates a unique molecular architecture with specific stereochemistry as indicated by the comprehensive stereochemical descriptors in its systematic name. The presence of these functional groups, particularly the acetoxy and phenylpropenoate moieties, likely contributes to its solubility characteristics and potential biological interactions.

Stereochemistry

The compound exhibits a complex stereochemical profile with ten stereogenic centers as indicated in its name: (1R,2R,3R,4S,5S,7S,9S,10R,11R,14S). This specific stereochemistry is crucial for its three-dimensional structure and potential biological activity, as stereochemical configurations often play a critical role in molecular recognition and binding to biological targets. The detailed stereochemical descriptor indicates the absolute configuration at each chiral center within the tetracyclic framework.

Natural Source and Isolation

Botanical Origin

7beta-Acetoxytaxuspine C is a natural product isolated from Taxus canadensis, commonly known as Canada yew or American yew . Taxus species are gymnosperm trees or shrubs belonging to the family Taxaceae, and they are known for producing a variety of biologically active compounds, particularly taxanes. The compound appears to be related to the chemical constituents found in Taxus cuspidata (Japanese yew) as well . These yew species have historically been important sources of bioactive compounds, with many taxanes demonstrating significant pharmacological properties.

Structural Relationships and Analogs

Related Compounds

The compound is structurally related to other taxanes found in Taxus species. A similar compound mentioned in the search results is "(2,3,10-Triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate" with a molecular weight of 606.70 . Another related compound is "(2,3,10-Triacetyloxy-11-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate" with a molecular weight of 622.70 . These structural analogs differ in their acetylation patterns and hydroxylation, which could influence their biological activities and physicochemical properties.

Research Applications and Biological Activity

Concentration1 mg5 mg10 mg
1 mM1.5043 mL7.5216 mL15.0432 mL
5 mM0.3009 mL1.5043 mL3.0086 mL
10 mM0.1504 mL0.7522 mL1.5043 mL
50 mM0.0301 mL0.1504 mL0.3009 mL

These guidelines suggest that researchers should select appropriate solvents based on the compound's solubility characteristics and use the prepared solutions promptly , indicating potential stability concerns in solution.

Comparative Analysis

Comparison with Related Compounds

The following table compares 7beta-Acetoxytaxuspine C with structurally related compounds mentioned in the search results:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
7beta-Acetoxytaxuspine CC37H44O11664.7Tetraacetyloxy, phenylpropenoate moiety
(2,3,10-Triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoateNot specified606.70Triacetyloxy, phenylpropenoate moiety
(2,3,10-Triacetyloxy-11-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoateNot specified622.70Triacetyloxy, 11-hydroxy, phenylpropenoate moiety

This comparison highlights the structural variations among related taxanes, primarily in their acetylation patterns and hydroxylation, which may influence their biological activities and physicochemical properties .

Future Research Directions

Structure-Activity Relationship Studies

Future research on 7beta-Acetoxytaxuspine C could focus on exploring structure-activity relationships through the synthesis and biological evaluation of structural analogs. Modifications to the acetoxy groups or the phenylpropenoate moiety could potentially yield derivatives with enhanced biological activities or improved physicochemical properties. Such studies would contribute to the understanding of the molecular features essential for the compound's activity.

Biological Evaluation

Comprehensive biological screening of 7beta-Acetoxytaxuspine C could reveal previously unknown activities or mechanisms of action. Given its relationship to taxanes, which include compounds with anticancer, antimicrobial, and other biological activities, studies examining its effects on various biological targets and cellular processes would be valuable. Additionally, investigations into its potential ecological roles in Taxus species could provide insights into natural product evolution and plant chemical ecology.

Synthetic Methodology Development

The development of efficient synthetic approaches to 7beta-Acetoxytaxuspine C and related taxanes remains an important research area. Advances in synthetic methodology could enable the production of this compound and structural analogs for research purposes without reliance on natural sources, which can be limited and environmentally challenging. Innovative approaches that address the stereochemical complexity of taxanes while employing more environmentally friendly reagents and conditions would be particularly valuable.

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